Hexyl(trimethyl)silane

Vue d'ensemble

Description

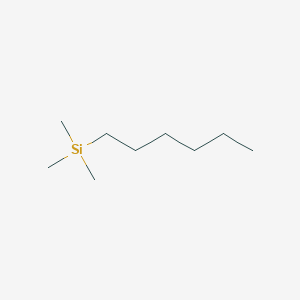

Hexyl(trimethyl)silane is an organosilicon compound with the chemical formula C9H22Si. It is a member of the silane family, characterized by a silicon atom bonded to organic groups. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl(trimethyl)silane can be synthesized through the hydrosilylation reaction, where hexene reacts with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process involves careful control of reaction parameters to optimize the conversion rate and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl(trimethyl)silane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Platinum or rhodium catalysts, room temperature, and atmospheric pressure.

Oxidation: Hydrogen peroxide or other oxidizing agents, mild conditions.

Substitution: Halogenating agents or nucleophiles, varying temperatures depending on the desired product

Major Products Formed:

Hydrosilylation: Alkylsilanes.

Oxidation: Silanols and siloxanes.

Substitution: Functionalized silanes with diverse organic groups

Applications De Recherche Scientifique

Hexyl(trimethyl)silane finds applications in various scientific fields:

Mécanisme D'action

The mechanism of action of hexyl(trimethyl)silane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process generates a new silicon-carbon bond, resulting in the formation of alkylsilanes. The unique reactivity of the silicon-hydrogen bond allows for selective and efficient transformations .

Comparaison Avec Des Composés Similaires

Trimethylsilane: Another trialkylsilane with similar reactivity but different physical properties.

Trichlorosilane: Used in the production of ultrapure silicon, with distinct reactivity due to the presence of chlorine atoms.

Tetramethylsilane: Commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

Uniqueness of Hexyl(trimethyl)silane: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its utility in surface modification and material science applications. Its stability and ease of synthesis further contribute to its widespread use in various fields .

Propriétés

IUPAC Name |

hexyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMVEFJJSIUCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296807 | |

| Record name | Hexyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3429-62-7 | |

| Record name | NSC111641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)

![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)

![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)

![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)